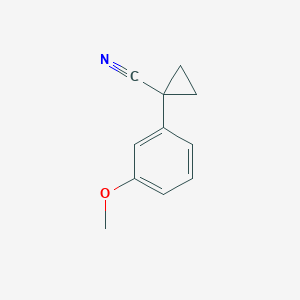

1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIXNVXVQOIXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679707 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-01-9 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxyphenyl)cyclopropanecarbonitrile CAS number 74205-01-9

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (CAS 74205-01-9)

Introduction: The Strategic Value of a Unique Scaffold

This compound is a bifunctional organic molecule that has garnered interest as a versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its structure, which marries the rigid, three-dimensional geometry of a cyclopropane ring with the electronic and hydrogen-bonding potential of a nitrile group and a methoxy-substituted aromatic ring, offers a unique combination of properties. The cyclopropyl moiety is not merely a passive linker; its inherent ring strain and unique orbital characteristics can profoundly influence a drug candidate's metabolic stability, potency, membrane permeability, and binding conformation.[1] The meta-substituted methoxy group provides a site for metabolic interaction and alters the electronic distribution of the phenyl ring, influencing molecular interactions.[2] This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and research.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74205-01-9 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | N/A |

| Boiling Point | 325.3±35.0 °C (Predicted) | [5] |

Spectroscopic Data: ¹H NMR Analysis

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides definitive structural confirmation. The reported spectral data is consistent with the assigned structure.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 1.38-1.44 | m | 2H | Cyclopropyl -CH₂ | These two protons are diastereotopic and part of the cyclopropane ring's methylene group. |

| 1.69-1.76 | m | 2H | Cyclopropyl -CH₂ | These are the other two diastereotopic protons of the second methylene group in the cyclopropane ring. |

| 3.83 | s | 3H | Methoxy -OCH₃ | The sharp singlet is characteristic of the three equivalent protons of the methoxy group. |

| 6.74-6.96 | m | 3H | Aromatic C-H | These signals correspond to the protons on the methoxy-substituted phenyl ring. |

| 7.22-7.31 | m | 1H | Aromatic C-H | This signal corresponds to the remaining proton on the aromatic ring. |

Spectrum acquired in CDCl₃ at 500 MHz.[6]

Synthesis and Mechanistic Insights: Phase-Transfer Catalyzed Cyclopropanation

The most direct and well-documented synthesis of this compound proceeds via a [2+1] cyclopropanation reaction.[6] This method leverages the power of phase-transfer catalysis (PTC), a technique highly valued in industrial and pharmaceutical chemistry for its efficiency, scalability, and compatibility with aqueous and organic media.[7]

The Rationale Behind Phase-Transfer Catalysis (PTC)

The core challenge in this synthesis is the reaction between an organic-soluble substrate, 2-(3-methoxyphenyl)acetonitrile, and an aqueous-soluble base, sodium hydroxide. These reactants exist in immiscible phases, severely limiting reaction rates. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[8] The catalyst's lipophilic alkyl chains render it soluble in the organic phase, while its cationic head can pair with an anion (in this case, hydroxide or the deprotonated carbanion) and transport it into the organic phase where the reaction can occur.[7][8]

Reaction Scheme & Mechanism

The reaction involves the deprotonation of the benzylic carbon of 2-(3-methoxyphenyl)acetonitrile by a strong base, followed by a double alkylation with 1,2-dibromoethane to form the cyclopropane ring.

Detailed Experimental Protocol

The following protocol is adapted from patent literature, providing a robust, self-validating methodology.[6]

-

Reaction Setup: To a suitable reaction vessel, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.24 eq) in toluene.

-

Base Addition: While stirring at room temperature (20 °C), add a 50% aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours. The efficiency of the PTC is highly dependent on the stirring rate, which maximizes the interfacial area between the aqueous and organic phases.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The washing steps remove the inorganic base and the catalyst.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (e.g., 0-60% ethyl acetate in heptanes) to afford the final product as an oil.[6] The reported yield for this protocol is 48%.[6]

Chemical Reactivity and Derivatization Potential

This compound is a valuable synthetic intermediate precisely because its functional groups offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization.

-

Nitrile Group Transformations: The nitrile is a versatile functional group. It can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a key site for amide coupling or other amine-based chemistry. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (-COOH), another critical functional group for drug design.[2]

-

Aromatic Ring Modification: The methoxy group (-OCH₃) can be cleaved using reagents like boron tribromide (BBr₃) to reveal a phenol (-OH). This phenolic hydroxyl can serve as a hydrogen bond donor or a handle for further functionalization.

-

Cyclopropane Ring Opening: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions, such as with strong electrophiles or via transition-metal catalysis, providing access to linear carbon chains.[9]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to overcome common developmental hurdles.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a comparable aliphatic chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[1]

-

Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule. This pre-organization for binding to a biological target can lead to an entropic advantage and enhanced potency.[1]

-

Improved Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and can modulate pKa, potentially improving properties like cell permeability and reducing efflux by transporters like P-glycoprotein.[1]

-

Scaffold for Complex Synthesis: As demonstrated in the reactivity section, this compound serves as an excellent starting point for creating libraries of related compounds. The ability to modify the nitrile, the methoxy group, and the aromatic ring allows for systematic Structure-Activity Relationship (SAR) studies.[10][11]

Safety and Handling

No specific toxicological data for this compound is readily available. However, based on data for structurally related compounds such as (3-Methoxyphenyl)acetonitrile and other aryl nitriles, appropriate precautions must be taken.[12][13]

-

Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[13][14] May cause skin, eye, and respiratory irritation.[12]

-

Handling Recommendations:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis via robust phase-transfer catalysis makes it readily accessible. Its distinct functional groups provide a platform for diverse chemical modifications, enabling the exploration of new chemical entities. Most importantly, the embedded cyclopropyl scaffold offers a proven method for enhancing the drug-like properties of a molecule, addressing key challenges in potency, selectivity, and metabolic stability. This combination of synthetic accessibility, chemical versatility, and beneficial intrinsic properties ensures its continued relevance as a valuable building block in the development of next-generation therapeutics.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | 74205-06-4 | Benchchem [benchchem.com]

- 3. This compound | 74205-01-9 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 74205-01-9 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. angenechemical.com [angenechemical.com]

1-(3-Methoxyphenyl)cyclopropanecarbonitrile molecular weight and formula

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the cyclopropane ring is of particular interest due to its unique conformational constraints and electronic character. This guide provides a detailed technical overview of this compound, a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development. We will explore its fundamental properties, a detailed synthesis protocol, and its potential applications, offering insights for researchers and scientists in the field. The cyclopropane motif is increasingly utilized to enhance potency, improve metabolic stability, and optimize the overall pharmacological profile of small molecules.[1]

Compound Profile

This compound is a nitrile-containing compound featuring a cyclopropane ring attached to a methoxy-substituted phenyl group. Its structural characteristics make it an attractive starting point for the synthesis of a variety of derivatives.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 74205-01-9 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | Oil | [3] |

Synthesis Protocol and Mechanism

The synthesis of this compound can be efficiently achieved through a phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile. This method is advantageous for its operational simplicity and mild reaction conditions.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is as follows:

-

Reaction Setup : In a suitable reaction vessel, combine 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μL, 1.02 mmol), and tetrabutylammonium bromide (50 mg, 0.16 mmol) in toluene (1.0 mL).[3]

-

Addition of Base : To this mixture, add a 50% aqueous solution of sodium hydroxide (500 mg in 0.5 mL of water, 12.5 mmol) at room temperature.[3]

-

Reaction : Stir the reaction mixture vigorously at room temperature for 16 hours.[3]

-

Workup : Dilute the reaction mixture with ethyl acetate (2 mL) and wash sequentially with water (2 x 0.5 mL) and brine (0.5 mL).[3]

-

Isolation : Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification : Purify the resulting residue via flash chromatography (0-60% ethyl acetate in heptanes) to yield this compound as an oil (56 mg, 48% yield).[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Research

The unique structural features of this compound make it a valuable scaffold in drug discovery. The incorporation of a cyclopropane ring can significantly impact a molecule's biological activity and pharmacokinetic profile.

The Cyclopropane Moiety as a Bioisostere

The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. Furthermore, the increased sp-character of the C-C bonds in the cyclopropane ring can influence the electronic properties of adjacent functional groups.

Potential as a Precursor in Drug Development

This compound can be utilized as a key intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The methoxyphenyl group can also be a site for further functionalization. This versatility allows for the exploration of a wide chemical space in the search for novel therapeutic agents. Multicomponent reactions, which are efficient and cost-effective, are often employed in drug discovery to generate libraries of structurally complex molecules from simple building blocks.[4]

Conceptual Drug Discovery Pipeline

Caption: Conceptual pipeline for drug discovery using the scaffold.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its precursors. The starting material, (3-Methoxyphenyl)acetonitrile, is classified as toxic if swallowed and causes skin and eye irritation.[5][6] It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[5][6] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique structural features, particularly the presence of the cyclopropane ring, make it an attractive building block for the creation of novel and potent therapeutic agents. This guide provides a comprehensive overview for researchers and scientists looking to leverage the properties of this compound in their work.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 74205-01-9 CAS|1-(3-甲氧苯基)环丙基腈|生产厂家|价格信息 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a seemingly unassuming molecule, represents a confluence of structural motifs that are increasingly sought after in the landscape of contemporary drug discovery. The unique combination of a methoxy-substituted phenyl ring and a strained cyclopropane nitrile moiety imbues this compound with a distinct stereoelectronic profile, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and utilization in medicinal chemistry programs. While some physical properties remain to be experimentally determined, this guide consolidates the available data and provides context for its significance.

Core Molecular Attributes

This compound is a member of the aryl cyclopropanecarbonitrile family. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 74205-01-9 | N/A |

| Molecular Formula | C₁₁H₁₁NO | N/A |

| Molecular Weight | 173.21 g/mol | N/A |

The presence of the nitrile group and the aromatic ring offers multiple avenues for synthetic modification, while the cyclopropane scaffold introduces conformational rigidity, a desirable trait in rational drug design for optimizing ligand-receptor interactions.

Physicochemical Properties: A Blend of Aromatic and Alicyclic Character

Table of Physical Properties

| Property | Value | Remarks | Source |

| Melting Point | Not available | Expected to be a low-melting solid or an oil at room temperature. | N/A |

| Boiling Point | Not available | Predicted to be around 330.580±37.00 °C at 760 Torr for a similar compound. | [1] |

| Density | Not available | A predicted density for a similar compound is 1.104±0.10 g/cm³. | [1] |

| Solubility | Soluble in common organic solvents. | Expected to be soluble in solvents like chloroform, methanol, ethyl acetate, and DMSO. | [2] |

| Appearance | Reported as an oil. | Based on a synthesis protocol. | [3] |

Expert Insights on Physical Properties:

The methoxy group imparts a degree of polarity to the molecule, while the phenyl and cyclopropyl groups contribute to its lipophilicity. This balance suggests good solubility in a range of common organic solvents, facilitating its use in various reaction conditions. The lack of a definitive melting point suggests that it may exist as an oil or a low-melting solid at ambient temperatures, a crucial consideration for its storage and handling.

Experimental Protocol for Determining Melting Point:

For a solid sample, the melting point can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased.

-

Observation: The temperature range at which the solid begins to melt and completely liquefies is recorded as the melting point.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic data is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The reported ¹H NMR data for this compound provides key insights into its molecular framework.[3]

¹H NMR (500 MHz, CDCl₃) δ:

-

7.22-7.31 (m, 1H): Aromatic proton.

-

6.74-6.96 (m, 3H): Aromatic protons.

-

3.83 (s, 3H): Methoxy group protons.

-

1.69-1.76 (m, 2H): Cyclopropyl protons.

-

1.38-1.44 (m, 2H): Cyclopropyl protons.

Expert Interpretation of ¹H NMR Spectrum:

The multiplet in the aromatic region (δ 6.74-7.31 ppm) is characteristic of the substituted phenyl ring. The sharp singlet at 3.83 ppm confirms the presence of the methoxy group. The complex multiplets in the upfield region (δ 1.38-1.76 ppm) are indicative of the diastereotopic protons of the cyclopropane ring, a direct consequence of the chiral center at the quaternary carbon.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is not currently available, characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (cyclopropyl & methoxy) | Stretching |

| ~2240 | Nitrile (C≡N) | Stretching |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1250, ~1040 | C-O (methoxy) | Stretching |

The most diagnostic peak would be the nitrile stretch around 2240 cm⁻¹, providing clear evidence of this functional group.

Experimental Protocol for Acquiring an FT-IR Spectrum:

-

Sample Preparation: A thin film of the oily sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: The spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

References

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a notable organic compound characterized by the presence of a cyclopropane ring, a nitrile group, and a methoxy-substituted phenyl ring. This unique combination of functional groups makes it a molecule of significant interest in the field of medicinal chemistry and drug development. The strained cyclopropane ring offers a rigid three-dimensional scaffold, which can be strategically utilized to orient other functional groups in a specific spatial arrangement, a crucial aspect in the design of pharmacologically active molecules. The nitrile group serves as a versatile synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and amides, thus providing a gateway to a diverse range of derivatives. Furthermore, the methoxyphenyl moiety can engage in various intermolecular interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of the final compound. This guide provides a comprehensive overview of the structure, IUPAC nomenclature, synthesis, and potential applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a central cyclopropane ring to which a phenyl group and a nitrile group are attached to the same carbon atom. The phenyl group is substituted with a methoxy group at the meta-position (position 3).

Molecular Formula: C₁₁H₁₁NO

Molecular Weight: 173.21 g/mol

CAS Number: 74205-01-9[1]

The systematic IUPAC name for this compound is This compound .

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 330.58 ± 37.0 °C at 760 mmHg |

| Density | 1.104 ± 0.1 g/cm³ |

Note: Predicted values are sourced from publicly available chemical databases and have not been experimentally verified.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.[2] This reaction proceeds via a nucleophilic substitution mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known synthetic procedure.[2]

-

Reaction Setup: To a mixture of 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.24 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to afford this compound as an oil.

The causality behind these experimental choices lies in the principles of phase-transfer catalysis. 2-(3-methoxyphenyl)acetonitrile is deprotonated by the strong aqueous sodium hydroxide solution to form a carbanion. The tetrabutylammonium bromide acts as a phase-transfer catalyst, transporting the carbanion from the aqueous phase to the organic phase (toluene) where it can react with the 1,2-dibromoethane. The subsequent intramolecular cyclization leads to the formation of the desired cyclopropane ring.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in CDCl₃ is as follows:[2]

-

δ 1.38-1.44 (m, 2H): Corresponds to two of the protons on the cyclopropane ring.

-

δ 1.69-1.76 (m, 2H): Corresponds to the other two protons on the cyclopropane ring.

-

δ 3.83 (s, 3H): Represents the three protons of the methoxy group.

-

δ 6.74-6.96 (m, 3H): Aromatic protons of the methoxyphenyl ring.

-

δ 7.22-7.31 (m, 1H): The remaining aromatic proton of the methoxyphenyl ring.

Applications in Drug Development

The cyclopropane ring is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates can lead to improved potency, selectivity, and metabolic stability. While direct and explicit evidence for the use of this compound in the synthesis of a marketed drug is not prominently available in the public domain, its structural motifs are present in several important pharmaceutical agents. This makes it a highly valuable building block for the synthesis of novel drug candidates and for the exploration of structure-activity relationships.

For instance, the related compound, 1-phenylcyclopropanecarbonitrile, is a key precursor in the synthesis of the antidepressant drug Milnacipran . Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression. The synthesis of Milnacipran analogs often involves the use of variously substituted phenylcyclopropanecarbonitriles.

Furthermore, the structural features of this compound are found in ligands targeting various receptors and enzymes. For example, the 5-HT₁A receptor agonist F13640 (Befiradol) , which has been investigated for its potential in treating neurological and psychiatric disorders, contains a substituted phenyl moiety and a cyclic structure that shares conceptual similarities with the target compound.

Caption: Logical relationship of this compound as a key intermediate in drug discovery.

The versatility of the nitrile group allows for its conversion into a primary amine, which can then be further elaborated to introduce various side chains, a common strategy in the development of central nervous system (CNS) active drugs. The methoxy group can also be a site for modification, for example, through demethylation to a phenol, which can then be used for further derivatization.

Conclusion

This compound is a chemically intriguing and synthetically valuable molecule. Its well-defined three-dimensional structure, coupled with the reactivity of its nitrile and methoxyphenyl groups, makes it an important building block for the synthesis of complex organic molecules. While its direct application in the synthesis of a specific blockbuster drug is not as widely documented as some of its isomers, its structural relationship to known pharmacophores ensures its continued relevance in the field of drug discovery and development. The synthetic protocol for its preparation is robust and scalable, making it an accessible intermediate for both academic and industrial research. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Navigating the Safety Landscape of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Researchers

Introduction: Understanding the Compound and its Context

1-(3-Methoxyphenyl)cyclopropanecarbonitrile, with the Chemical Abstracts Service (CAS) number 74205-01-9 , is a specialized chemical intermediate of increasing interest within the realms of pharmaceutical and agrochemical research. Its unique structural motif, combining a methoxy-substituted phenyl ring with a strained cyclopropane nitrile, makes it a valuable building block for the synthesis of complex molecular architectures. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This in-depth technical guide provides a comprehensive overview of the safety data associated with this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound from major suppliers, this guide synthesizes critical safety information from structurally analogous compounds. By examining the hazard profiles of molecules such as (3-Methoxyphenyl)acetonitrile, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, and other substituted cyclopropanecarbonitriles, we can extrapolate a scientifically grounded safety protocol. This approach, rooted in the principles of chemical similarity and structure-activity relationships, allows for a robust risk assessment and the implementation of appropriate safety measures.

This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is designed to foster a culture of safety and to provide the necessary knowledge for the responsible use of this chemical in a research and development setting.

Section 1: Hazard Identification and Classification

Based on the analysis of structurally similar compounds, this compound is anticipated to present the following hazards. The signal word "Warning" or potentially "Danger" is appropriate based on the data from related molecules.[1][2]

Primary Health Hazards:

-

Acute Oral Toxicity: Similar nitrile-containing aromatic compounds are classified as toxic or harmful if swallowed.[2] Ingestion may lead to adverse health effects, and immediate medical attention should be sought.

-

Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1]

-

Serious Eye Irritation: Contact with the eyes is expected to cause serious irritation, potentially leading to significant discomfort and damage if not promptly addressed.[1]

-

Respiratory Tract Irritation: Inhalation of dust, mists, or vapors may cause irritation to the respiratory system.[1]

Environmental Hazards:

While specific data is unavailable for the target compound, related substances show limited information on environmental hazards. However, it is prudent to prevent its release into the environment.[2]

Physical and Chemical Hazards:

The toxicological properties have not been fully investigated for many analogous compounds.[3] Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and cyanides.[3]

Section 2: Prudent Practices for Handling and Storage

A proactive approach to safety, centered on the principles of risk mitigation, is essential when working with this compound. The following protocols are derived from best practices for handling similar chemical entities.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. Their implementation is critical for creating a safe laboratory environment.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of any potential dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield in combination with safety glasses. Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and subsequent irritation.[1] |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | To protect the skin from accidental spills and contamination. |

| Respiratory Protection | Generally not required when working in a functional chemical fume hood. If aerosols or dust are generated outside of a hood, use a NIOSH-approved respirator. | To prevent inhalation and respiratory tract irritation.[1] |

Safe Storage Protocols

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 3: Emergency Procedures and First Aid

Prompt and correct responses in an emergency situation can significantly mitigate harm. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Note to Physician: Treat symptomatically.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

-

Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: A direct water jet may spread the material.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and cyanides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 4: Toxicological and Ecological Information

Toxicological Profile (Inferred)

A comprehensive toxicological profile for this compound is not available. However, based on analogous structures, the following can be inferred:

-

Acute Effects: The primary acute hazards are expected to be oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]

-

Chronic Effects: No information is available regarding the chronic effects, carcinogenicity, or reproductive toxicity of this compound or its close analogs.[3] It is prudent to handle it as a compound with unknown long-term health effects and to minimize exposure.

Ecological Information

No specific ecological data is available. It is imperative to prevent the release of this compound into the environment, as its effects on aquatic and terrestrial life are unknown.[2][3]

Section 5: Experimental Protocols and Workflow Visualization

To ensure safety during routine laboratory operations, the following step-by-step protocols should be followed.

Protocol for Weighing and Transferring

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves).

-

Work Area: Perform all operations within a certified chemical fume hood.

-

Weighing: Use a tared, sealed container to weigh the desired amount of the compound.

-

Transfer: Carefully transfer the weighed compound to the reaction vessel using a spatula or other appropriate tool.

-

Cleaning: Clean any residual material from the spatula and weighing container with a suitable solvent, and add the rinsate to the reaction vessel to ensure a complete transfer.

-

Decontamination: Wipe down the work surface in the fume hood after completion.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes for the safe handling of this compound.

Caption: A typical workflow for the safe handling of this compound.

Caption: A decision tree for responding to emergencies involving the compound.

Conclusion: A Commitment to Safety

While this compound is a valuable tool in chemical synthesis, its handling demands a rigorous and informed approach to safety. By understanding the potential hazards through the lens of structural analogy and by adhering to the prudent practices outlined in this guide, researchers can confidently and safely advance their scientific endeavors. The principles of containment, personal protection, and emergency preparedness are the cornerstones of a robust safety culture that protects both the individual and the integrity of the research.

References

A Technical Guide to the Commercial Sourcing and Application of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile for Advanced Research

Introduction: Identifying a Key Building Block for Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational components upon which complex, biologically active molecules are constructed. 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (CAS No. 74205-01-9) has emerged as a significant intermediate, valued for its unique combination of a strained cyclopropane ring and a functionalized aromatic moiety. This structure offers medicinal chemists a versatile platform for introducing three-dimensional complexity into drug candidates, a crucial attribute for enhancing potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for this compound. It moves beyond a simple supplier list to offer insights on supplier evaluation, quality assessment, and the synthetic context of this valuable chemical intermediate.

Commercial Availability and Sourcing

Procuring high-quality starting materials is the first critical step in any research campaign. While this compound is not a bulk commodity chemical, it is available through a network of specialized chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in laboratory-scale quantities, with options for custom synthesis for larger-scale needs.

Many suppliers operate on a quote-based system for specialty chemicals. The following table summarizes platforms and potential suppliers where this compound can be sourced. Researchers are advised to contact these entities directly to inquire about availability, purity, lead times, and pricing.

| Supplier / Platform | Typical Purity | Available Quantities | Notes |

| ChemicalBook | Inquiry Required | Inquiry Required | Aggregates data from over 30 potential suppliers; direct inquiry is necessary.[3] |

| ChemUniverse | Inquiry Required | Inquiry Required | Provides a direct quote request form for the specific compound.[4] |

| Specialty Synthesis Labs | >95% (Typical) | mg to kg scale | Many unlisted suppliers specialize in custom synthesis and can produce this on demand. |

Note: The landscape of chemical suppliers is dynamic. The entities listed serve as a starting point for sourcing.

Supplier and Product Qualification: A Scientist's Protocol

Choosing the right supplier is a process that demands scientific diligence. The quality of your starting material directly impacts the reliability and reproducibility of your experimental results. A seemingly minor impurity can lead to failed reactions, misleading biological data, or significant delays. The following workflow outlines a robust process for qualifying a potential supplier.

Caption: Workflow for qualifying a chemical supplier.

Expertise in Action: Deconstructing the Certificate of Analysis (CoA) The CoA is the single most important document for vetting a chemical. Do not take it at face value.

-

Identity Confirmation: Look for primary analytical data. A proton NMR (¹H NMR) spectrum should be present and match the expected structure. The provided ¹H NMR data for this compound is: (500 MHz, CDCl₃) δ 1.38-1.44 (m, 2H), 1.69-1.76 (m, 2H), 3.83 (s, 3H), 6.74-6.96 (m, 3H), 7.22-7.31 (m, 1H).[3] Ensure the spectrum provided by the supplier is consistent with this reference.

-

Purity Assessment: The purity value (e.g., "98% by HPLC") is critical. Understand the method used. HPLC is standard for non-volatile organic molecules. Check for unassigned peaks in the chromatogram, as these represent impurities.

-

Trustworthiness: A trustworthy supplier will readily provide a lot-specific CoA. Be wary of suppliers who only offer a generic technical data sheet.

Core Synthesis: Understanding the Chemistry

For researchers considering in-house synthesis due to cost, scale, or custom modification needs, understanding the synthetic route is essential. It also informs the potential impurity profile of commercially sourced material. A common and effective method for synthesizing this compound is via a phase-transfer catalyzed cyclopropanation.

The reaction proceeds by alkylating the active methylene group of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane under basic conditions. A phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous base and the organic reagents.

Caption: Synthetic pathway for this compound.

Exemplary Laboratory Protocol

The following protocol is adapted from established synthetic procedures and serves as a reliable guide for laboratory-scale preparation.[3]

Materials:

-

2-(3-methoxyphenyl)acetonitrile (Starting Material)

-

1,2-dibromoethane

-

Tetrabutylammonium bromide (Phase-Transfer Catalyst)

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Ethyl acetate

-

Magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: To a mixture of 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.24 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. The biphasic nature of the reaction requires efficient stirring to maximize interfacial contact.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The washing steps remove the inorganic base and salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue via flash column chromatography (e.g., using a gradient of 0-60% ethyl acetate in heptanes) to afford the pure this compound as an oil.[3]

Applications in Research & Development

The true value of this compound lies in its utility as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide array of subsequent chemical transformations. The methoxy group can be cleaved to reveal a phenol, providing another handle for modification. This structural motif is often explored in the development of novel therapeutics, where the cyclopropane ring acts as a rigid, metabolically stable bioisostere for other chemical groups. Its application is particularly relevant in programs targeting complex diseases where precise spatial orientation of functional groups is key to biological activity.[5][6][7]

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. While direct off-the-shelf availability may be limited to specialized suppliers, its straightforward synthesis makes it an accessible target for both direct purchase and in-house production. For researchers engaged in drug discovery, the critical step is not merely finding a supplier, but rigorously qualifying the product through careful documentation analysis and, ideally, in-house quality control. By applying the principles of scientific diligence to the procurement process, researchers can ensure the integrity of their starting materials and, by extension, the validity of their scientific outcomes.

References

- 1. A Sample-Centric and Knowledge-Driven Computational Framework for Natural Products Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. mdpi.com [mdpi.com]

- 6. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical research and development. The information presented herein is synthesized from established principles of chemical stability, data from structurally analogous compounds, and best practices in pharmaceutical stability testing. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable compound.

Executive Summary

This compound is a molecule of significant interest in medicinal chemistry. Ensuring its chemical stability is paramount for the reliability and reproducibility of experimental results. This guide outlines the intrinsic chemical properties of the molecule, potential degradation pathways, recommended storage and handling procedures, and protocols for conducting stability assessments. By adhering to these guidelines, researchers can mitigate the risk of degradation, thereby preserving the purity and potency of the compound.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its stability profile.

| Property | Value | Source |

| Molecular Formula | C11H11NO | Inferred |

| Molecular Weight | 173.21 g/mol | Inferred |

| Appearance | Expected to be a clear colorless to yellow liquid or a low-melting solid | [1] |

| Boiling Point | ~315.3 ± 35.0 °C (Predicted) | [1] |

| Density | ~1.08 g/cm³ (Predicted) | [1] |

| Solubility | Likely soluble in organic solvents such as toluene, ethyl acetate, and dichloromethane. Low water solubility is expected. | [2][3] |

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound, featuring a methoxyphenyl group, a cyclopropane ring, and a nitrile functional group, dictates its susceptibility to various degradation mechanisms.

Hydrolytic Degradation

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the formation of the corresponding carboxylic acid or amide, which could significantly alter the compound's reactivity and biological activity.

Oxidative Degradation

The methoxy group (-OCH₃) on the phenyl ring can be a site for oxidative degradation. Strong oxidizing agents or prolonged exposure to atmospheric oxygen, potentially accelerated by light or heat, could lead to the formation of phenolic or other oxidized byproducts.[4]

Thermal Decomposition

While generally stable at ambient temperatures, exposure to high temperatures can lead to thermal decomposition. Hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

Photodegradation

Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Photolytic degradation pathways should be considered, which could involve complex radical reactions.[6][7]

Below is a diagram illustrating the potential degradation pathways for this compound.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on information for structurally similar compounds.[2][4][5]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Minimizes the rate of potential thermal degradation and other chemical reactions.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation from atmospheric oxygen. |

| Container | Use a tightly sealed, airtight container. Amber glass vials are recommended. | Prevents exposure to moisture and air. Amber glass protects from light.[4] |

| Light | Protect from light. | Avoids potential photodegradation. |

Handling Precautions

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential vapors.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Stability Testing Protocols

To experimentally determine the stability of this compound, a forced degradation study is recommended.[6][7] This involves subjecting the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.[9]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a Forced Degradation Study of this compound.

Step-by-Step Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours). Neutralize a sample before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60°C) for a defined period (e.g., 48 hours). Dissolve in a suitable solvent for analysis.

-

Photostability Testing: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.[7]

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or UPLC method.

-

Characterization: Use techniques like LC-MS and NMR to identify the structure of any significant degradation products.[11]

Conclusion

References

- 1. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. fishersci.com [fishersci.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. forced degradation products: Topics by Science.gov [science.gov]

A Comprehensive Guide to the Safe Handling of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile for Research and Development

Abstract

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a specialized chemical compound with significant potential in synthetic chemistry and drug discovery programs. As with any novel or complex chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the toxicological profile, handling precautions, exposure controls, and emergency procedures pertinent to this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.

Introduction and Chemical Context

This compound belongs to the family of organic nitriles, characterized by a cyano (-C≡N) functional group. The presence of the cyclopropane ring and the methoxyphenyl group creates a unique chemical architecture, making it a valuable building block in medicinal chemistry. However, the nitrile functional group warrants careful consideration, as organic nitriles can exhibit varying degrees of toxicity.[1] While generally less acutely toxic than inorganic cyanide salts, some nitriles can be metabolized in the body to release the cyanide ion, which is a potent cellular toxin.[1] Therefore, a proactive and informed approach to safety is essential.

This document synthesizes data from safety data sheets (SDS) of structurally similar compounds and established laboratory safety principles to provide a robust framework for risk mitigation.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological study for this compound is not widely available, data from analogous compounds, such as 1-(3-Methoxyphenyl)cyclopentanecarbonitrile and other aryl nitriles, allows for a reliable hazard assessment.[2][3][4]

The primary hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][5]

It is crucial to assume that any new or uncharacterized compound is potentially toxic and to handle it with the highest degree of care.[6]

Data Summary: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[2] |

Mechanism of Toxicity Insight: The toxicity profile is consistent with many reactive organic compounds. Skin and eye irritation stem from the chemical's ability to interact with and damage epithelial tissues upon direct contact. Respiratory irritation occurs when dust or aerosols are inhaled, affecting the mucosal linings of the respiratory tract.[2][7] The "harmful if swallowed" classification underscores the need to prevent ingestion, a primary principle of laboratory hygiene.[3][8]

Exposure Control and Personal Protection: A Multi-Layered Defense

Effective risk management relies on a "Hierarchy of Controls" model, which prioritizes the most effective measures for mitigating hazards. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Diagram: Hierarchy of Controls

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[7] This is non-negotiable and serves two main purposes:

-

It prevents the inhalation of any fine powders, aerosols, or vapors that may be generated during weighing or transfer.[9]

-

It provides a contained space to manage any accidental spills.

A safety shower and eyewash station must be readily accessible and unobstructed in any laboratory where this compound is handled.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[6]

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

-

Hand Protection: Chemical-resistant gloves are mandatory. Thin, disposable nitrile gloves (e.g., 5-8 mil thickness) are suitable for providing a splash barrier.[11][12] It is critical to remember that these gloves offer short-term protection only.[12] If contact with the chemical occurs, gloves must be removed immediately and discarded, followed by thorough hand washing.[12] Never reuse disposable gloves.[12]

-

Skin and Body Protection: A laboratory coat must be worn and kept fully fastened.[8] For procedures with a higher risk of contamination, an acid-resistant apron may be necessary.[8] Long pants and closed-toe shoes are required for all laboratory work.[8]

Safe Handling and Storage Protocols

Adherence to prudent laboratory practices is crucial for minimizing exposure.[6]

Handling Protocol

-

Preparation: Before handling, review this guide and the relevant Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.[8]

-

Personal Protective Equipment: Don all required PPE as detailed in Section 3.2.

-

Weighing and Transfer: Conduct all manipulations, especially weighing of the solid compound, within the fume hood to contain any dust. Use "bench paper" (disposable plastic-backed absorbent paper) to protect surfaces.[8]

-

Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[3][9] Avoid contact with skin and eyes.[3]

-

Post-Handling: After handling, decontaminate all surfaces and equipment.[13] Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them as hazardous waste.[12] Wash hands thoroughly with soap and water.[3]

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental release.

-

Container: Keep the compound in a tightly closed, properly labeled container.[7][9]

-

Location: Store in a cool, dry, and well-ventilated area.[7] The storage area should be a designated chemical cabinet.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances could lead to vigorous, exothermic reactions.

Spill Management and Emergency Procedures

All laboratory personnel must be familiar with emergency procedures before beginning work. A chemical spill kit appropriate for the materials being handled must be readily available.[13][14]

Diagram: Chemical Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill in the laboratory.

Spill Cleanup Procedure (Minor Spills)

A minor spill is one that laboratory personnel are capable of cleaning up safely without assistance.[15]

-

Alert & Secure: Immediately alert others in the area.[13] Restrict access to the spill area.[14]

-

Ventilate: Ensure the area is well-ventilated, typically by working within the fume hood.

-

Protect: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3] Start from the outside of the spill and work inward to prevent it from spreading.[15]

-

Collect: Once the material is fully absorbed, carefully scoop it into a suitable, sealable container for hazardous waste.[13][16]

-

Decontaminate: Clean the spill area with soap and water.[13]

-

Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it, along with any contaminated PPE, as hazardous waste according to institutional and local regulations.[13]

For major spills, evacuate the area immediately and contact your institution's emergency response team.[14][15]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and show the medical personnel this guide or the relevant SDS.[2][7]

Disposal Considerations

Chemical waste generators are responsible for the proper classification and disposal of their waste.[3] this compound and any materials contaminated with it (e.g., absorbent materials, gloves, paper towels) must be disposed of as hazardous chemical waste.[13] All waste must be collected in a properly labeled, sealed, and puncture-resistant container. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with all local, regional, and national regulations.[3]

Conclusion

This compound is a valuable tool for chemical innovation. However, its potential hazards necessitate a culture of safety and diligent adherence to established protocols. By understanding the toxicological risks and implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and using appropriate PPE—researchers can handle this compound with a high degree of safety. Preparedness for emergencies, including knowledge of spill cleanup and first aid, is the final component of a comprehensive safety plan. Through this informed and cautious approach, scientific advancement and personal safety can proceed in tandem.

References

- 1. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 11. westlab.com.au [westlab.com.au]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 15. umanitoba.ca [umanitoba.ca]

- 16. acs.org [acs.org]

The Strategic Synthesis and Utility of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a specialized chemical intermediate of significant interest in contemporary drug discovery and organic synthesis. The document elucidates the compound's synthetic pathway, key chemical properties, and its strategic application as a building block in the creation of complex pharmaceutical agents. By detailing the causality behind the synthetic protocol and providing a thorough characterization, this guide serves as a critical resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics to a drug molecule, such as enhanced metabolic stability, increased potency, and improved membrane permeability. The incorporation of the cyclopropyl group can lead to novel intellectual property and provide a scaffold for developing new chemical entities with desirable therapeutic profiles. This compound represents a key intermediate that combines the benefits of the cyclopropane ring with the versatile reactivity of the nitrile and methoxyphenyl groups, making it a valuable precursor in multi-step synthetic campaigns.

Historical Context and Discovery

The documented history of this compound is primarily rooted in patent literature, highlighting its role as a crucial intermediate in the synthesis of proprietary compounds for pharmaceutical development. While a singular "discovery" paper is not prominent, its emergence is tied to the broader exploration of cyclopropane derivatives in the quest for novel therapeutics. The synthesis detailed in patent WO2013/150416 provides a well-documented and reproducible method, suggesting its utility in a contemporary drug discovery context.[1] The precursor, (3-Methoxyphenyl)acetonitrile, is itself a well-established building block in pharmaceutical and fine chemical synthesis.[2]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is efficiently achieved through the cyclopropanation of 2-(3-methoxyphenyl)acetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from the procedure described in patent WO2013/150416.[1]

-

Reaction Setup: To a suitable reaction vessel, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and tetrabutylammonium bromide (0.24 eq.) in toluene.

-

Addition of Base: To this mixture, add a 50% aqueous solution of sodium hydroxide.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield this compound as an oil.

Mechanistic Rationale

The reaction proceeds via a phase-transfer catalyzed alkylation. The tetrabutylammonium bromide acts as a phase-transfer catalyst, transporting the hydroxide ions from the aqueous phase to the organic phase. The hydroxide ion, a strong base, deprotonates the benzylic carbon of 2-(3-methoxyphenyl)acetonitrile, which is acidic due to the electron-withdrawing effect of the adjacent nitrile group and the phenyl ring. The resulting carbanion then acts as a nucleophile, undergoing a double alkylation with 1,2-dibromoethane to form the cyclopropane ring in a concerted or stepwise manner. The use of a biphasic system with a phase-transfer catalyst is a common and effective strategy for such reactions, as it avoids the need for anhydrous conditions and expensive, moisture-sensitive bases.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | Calculated |

| Molecular Weight | 173.21 g/mol | Calculated |

| Appearance | Oil | [1] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.22-7.31 (m, 1H), 6.74-6.96 (m, 3H), 3.83 (s, 3H), 1.69-1.76 (m, 2H), 1.38-1.44 (m, 2H) | [1] |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct handles for further chemical elaboration. The methoxyphenyl group can be deprotected to reveal a phenol, which can then be used in a variety of coupling reactions.

The strategic placement of the methoxy group at the meta position of the phenyl ring offers a different substitution pattern compared to the more common para-substituted analogues. This can be crucial for optimizing the binding of a drug candidate to its biological target, as it allows for the exploration of different regions of the binding pocket.

While specific drug candidates synthesized from this intermediate are often proprietary, its inclusion in patent literature from pharmaceutical companies underscores its importance in the development of new chemical entities. The cyclopropane ring, as a bioisostere of a double bond or a phenyl ring, can be used to fine-tune the physicochemical properties and biological activity of a lead compound.

Conclusion

This compound is a key synthetic building block with significant potential in drug discovery and organic synthesis. Its efficient synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the preparation of a wide range of complex molecules. This guide provides a comprehensive overview of its synthesis and properties, offering valuable insights for researchers and developers in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Introduction and Scientific Context

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a valuable synthetic intermediate in medicinal chemistry and drug development. The cyclopropane ring is a bioisostere for phenyl rings and other groups, often introduced to modulate metabolic stability, binding affinity, and molecular conformation.[1] The presence of the methoxyphenyl and nitrile functionalities provides multiple handles for further chemical elaboration, making this compound a versatile building block for complex molecular architectures.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The presented methodology is based on a phase-transfer catalyzed (PTC) intramolecular cyclization, a robust and scalable approach for the formation of cyclopropane rings.[2]